molecular formula C7H7BrO3Zn B1505822 bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate

Cat. No.: B1505822
M. Wt: 284.4 g/mol
InChI Key: AYMOCZIAQOTGJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is an organozinc reagent commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

5-Ethoxycarbonyl-2-furyl bromide+Zn5-Ethoxycarbonyl-2-furylzinc bromide\text{5-Ethoxycarbonyl-2-furyl bromide} + \text{Zn} \rightarrow \text{5-Ethoxycarbonyl-2-furylzinc bromide} 5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide

Industrial Production Methods

In industrial settings, the production of 5-ethoxycarbonyl-2-furylzinc bromide solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.

    Transmetalation: Transfers the furan ring to other metal centers, such as palladium or nickel, in cross-coupling reactions.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the most common solvent due to its ability to stabilize the organozinc reagent.

Major Products Formed

The major products formed from reactions involving 5-ethoxycarbonyl-2-furylzinc bromide solution include various substituted furans and complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide solution involves the nucleophilic attack of the organozinc reagent on electrophilic centers. The zinc atom facilitates the transfer of the furan ring to the electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which enhance the reaction efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxycarbonyl-2-furylzinc chloride solution
  • 5-Chloropentylzinc bromide solution
  • 5-Fluoro-2-methoxyphenylmagnesium bromide solution

Uniqueness

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is unique due to its specific reactivity and stability in tetrahydrofuran (THF). Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc and organomagnesium reagents.

Properties

Molecular Formula

C7H7BrO3Zn

Molecular Weight

284.4 g/mol

IUPAC Name

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate

InChI

InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

AYMOCZIAQOTGJO-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC=[C-]O1.[Zn+]Br

Origin of Product

United States

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